![molecular formula C19H17N5O2S B1200297 2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)

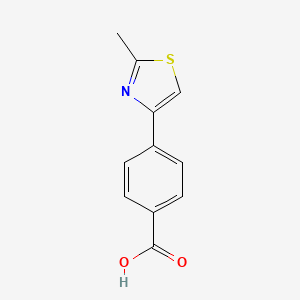

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is a member of benzimidazoles.

Applications De Recherche Scientifique

Chemical Properties and Complex Formation

The compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) exhibit a wide range of chemical properties. These compounds have been studied for their ability to form complex compounds with various ligands, displaying properties such as spectroscopic behavior, structures, magnetic properties, and biological as well as electrochemical activity. This comprehensive review indicates potential areas for further investigation, especially in the exploration of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Role in Metabotropic Glutamate Receptor Antagonism

The role of glutamate, through the cAMP and/or IP3/DAG second messenger-associated metabotropic glutamate receptors (mGluRs), is critical in central nervous system (CNS) functioning. The antagonist of mGluR5 has been extensively studied, particularly focusing on their potential utility in neurodegeneration, addiction, anxiety, and pain management. This indicates the significance of the compound in therapeutic interventions related to CNS disorders (Lea & Faden, 2006).

DNA Binding and Therapeutic Potentials

Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is structurally related to benzimidazole. Its analogues, which include benzimidazole groups, are not only used in biological studies like chromosome and nuclear staining but also have potential as radioprotectors and topoisomerase inhibitors. This illustrates the versatility of benzimidazole derivatives in both scientific research and potential therapeutic applications (Issar & Kakkar, 2013).

Potential in Cancer Treatment

Pyrrolobenzimidazoles, compounds based on the pyrrolobenzimidazole or azomitosene ring system, exhibit promising design, chemistry, cytotoxicity, and antitumor activity. Particularly, their derivatives like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) are highlighted for their potential as a new class of antitumor agents. These derivatives act by mechanisms like DNA alkylation and inhibition of topoisomerase II-mediated DNA relaxation, showcasing the therapeutic potential of benzimidazole derivatives in cancer treatment (Skibo, 1998).

Propriétés

Nom du produit |

2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide |

|---|---|

Formule moléculaire |

C19H17N5O2S |

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C19H17N5O2S/c1-11-3-5-14-15(7-11)22-19(21-14)13-4-6-18(20-9-13)27-10-17(25)23-16-8-12(2)26-24-16/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24,25) |

Clé InChI |

VJVIPZICOYQWJL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4=NOC(=C4)C |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4=NOC(=C4)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)